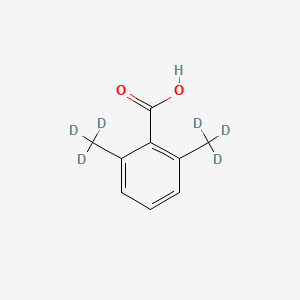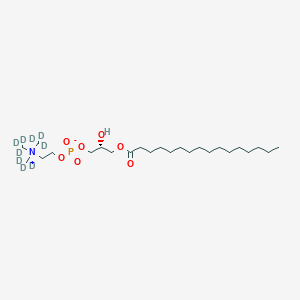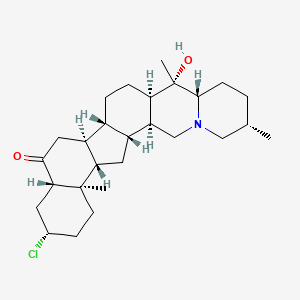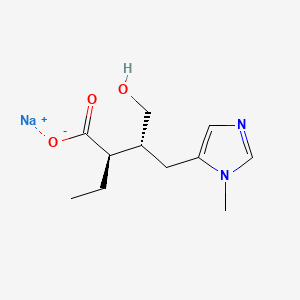
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol (2,3-O-CHDP) is a synthetic compound derived from the naturally occurring myo-inositol, a cyclic six-carbon sugar alcohol. It is a cyclic sugar derivative that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. This article will provide a comprehensive overview of 2,3-O-CHDP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can be achieved through a series of protection and deprotection reactions on inositol.
Starting Materials
Inositol, Benzyl chloride, Phenylmethyl bromide, Cyclohexene, Sodium hydride, Toluene, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Water, Diethyl ethe
Reaction
Protection of all six hydroxyl groups of inositol using benzyl chloride and sodium hydride in toluene to give 1,2,3,4,5,6-hexabenzyloxyhexane, Reduction of the benzyl groups using hydrogen and palladium on carbon in methanol to give 1,2,3,4,5,6-hexahydroxyhexane, Protection of the 2,3-hydroxyl groups using cyclohexene and p-toluenesulfonic acid in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-benzyl-myo-inositol, Deprotection of the benzyl groups using hydrogen and palladium on carbon in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-(hydroxymethyl)-myo-inositol, Protection of the hydroxyl groups with phenylmethyl bromide and potassium carbonate in dimethylformamide to give 2,3-O-cyclohexylidene-1,6-bis-O-(phenylmethyl)-myo-inositol, Deprotection of the cyclohexylidene group using hydrochloric acid and sodium bicarbonate in water to give the final product, 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
科学的研究の応用
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. It has been found to have a number of potential uses in biochemistry, molecular biology, and pharmacology. It has been used as a ligand in protein-protein interactions and as a substrate for enzyme-catalyzed reactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
作用機序
The exact mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body in a number of ways. It is thought to act as a ligand, binding to proteins and enzymes and modulating their activity. It is also believed to be involved in the regulation of gene expression, as well as in the modulation of signal transduction pathways.
生化学的および生理学的効果
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and proteins, as well as to affect the expression of genes. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been found to have an effect on the immune system, as well as to regulate the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has a number of advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability, making it an ideal choice for researchers on a budget. It is also relatively easy to synthesize, making it a popular choice for researchers who need to produce large amounts of the compound. One of the main limitations is its relatively short shelf-life, meaning that it must be used relatively quickly after synthesis.
将来の方向性
The potential future directions for 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol are numerous. One possible direction is to further explore its potential as a therapeutic agent for a number of diseases, including cancer and inflammation. Another possibility is to explore its potential as a diagnostic tool, as it has been found to have an effect on the expression of genes. Finally, further research into its mechanism of action and biochemical and physiological effects could lead to the development of new drugs and therapies.
特性
CAS番号 |
152697-26-2 |
|---|---|
製品名 |
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol |
分子式 |
C₂₆H₃₂O₆ |
分子量 |
440.53 |
同義語 |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)


